N-butyl-2-(2-furoyl)hydrazinecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24g/mol |
IUPAC Name |
1-butyl-3-(furan-2-carbonylamino)urea |
InChI |
InChI=1S/C10H15N3O3/c1-2-3-6-11-10(15)13-12-9(14)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3,(H,12,14)(H2,11,13,15) |
InChI Key |
ASMAKRYUVXHWPZ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NNC(=O)C1=CC=CO1 |
Canonical SMILES |
CCCCNC(=O)NNC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Butyl 2 2 Furoyl Hydrazinecarboxamide
Established Synthetic Routes to N-butyl-2-(2-furoyl)hydrazinecarboxamide and Analogues
The primary approach to synthesizing this compound and its analogues involves the reaction of a key intermediate, 2-furoylhydrazide, with an appropriate isocyanate. This method is adaptable for creating a library of analogous compounds by varying the starting materials.
Reaction Pathways and Mechanistic Considerations for Core Structure Formation
The core hydrazinecarboxamide structure is typically formed through the nucleophilic addition of a hydrazide to an isocyanate. In the case of this compound, the synthesis would commence with the preparation of 2-furoylhydrazide. This intermediate is commonly synthesized by reacting furoic acid with hydrazine (B178648) hydrate. researchgate.net
The key step in the formation of the final compound is the reaction of 2-furoylhydrazide with butyl isocyanate. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to yield the stable this compound. A similar reaction pathway is employed for the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, where a benzoyl hydrazide is reacted with various isocyanates. nih.gov
Optimization of Synthetic Yields and Purity
The optimization of synthetic yields and purity in the synthesis of hydrazinecarboxamides often involves careful selection of solvents and reaction conditions. For instance, in the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, conducting the reaction in acetonitrile (B52724) has been shown to provide high to quantitative yields (89–99%). nih.gov The reaction is described as simple and quick. nih.gov For less readily available isocyanates, an in-situ method using the corresponding amine and triphosgene (B27547) can be employed, with yields ranging from 78% to 91%. nih.gov Purification of the final product typically involves standard laboratory techniques such as recrystallization or column chromatography to remove any unreacted starting materials or by-products.
Novel Synthetic Strategies and Green Chemistry Principles in Compound Synthesis
Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly methods. In the context of hydrazine-containing compounds, a novel, hydrazine-free photoredox catalytic platform for azine synthesis has been reported. rsc.org This method utilizes a triarylamine organophotocatalyst under mild conditions, offering a greener alternative to traditional methods that may use hazardous reagents. rsc.org While not directly applied to this compound, this approach highlights a potential direction for future green synthetic routes. The environmental chemistry of hydrazine and its derivatives is an important consideration, with studies investigating their interaction with soil minerals and potential for remediation. researchgate.net
Derivatization and Analogue Synthesis of this compound
The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships. This is achieved by modifying the furoyl moiety or the N-butyl side chain.
Systematic Structural Modifications of the Furoyl Moiety
Systematic structural modifications of the furoyl moiety can be achieved by starting with substituted furoic acids. For example, a study on the synthesis of new heterocyclic compounds started with furoic acid, which was then converted to a hydrazide. researchgate.net This hydrazide could then be further reacted to form various derivatives. This principle can be applied to generate a range of analogues with different substituents on the furan (B31954) ring. The synthesis of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, for instance, involved reacting a hydrazinecarboxamide with various substituted isatin (B1672199) derivatives, showcasing the versatility of modifying the core structure. nih.gov
Variations of the N-butyl Side Chain and Their Synthetic Implications
Varying the N-butyl side chain is a common strategy to create a series of analogues. This is typically achieved by using different alkyl isocyanates in the final step of the synthesis. A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated the synthesis of a homologous series with alkyl chains ranging from C1 to C18. nih.gov For longer alkyl chains where the isocyanates were not commercially available, they were prepared in situ from the corresponding amines. nih.gov This approach allows for a systematic investigation of how the length and branching of the alkyl chain affect the properties of the molecule. The synthesis of mono-carbamate protected diamines using alkyl phenyl carbonates also provides a method for introducing varied functionalized side chains. orgsyn.org
Structural Diversification of the Hydrazinecarboxamide Backbone
The hydrazinecarboxamide moiety, -NH-NH-C(=O)-NH-, is a key functional group that offers multiple sites for chemical alteration. The reactivity of the nitrogen and carbonyl groups within this backbone can be exploited to introduce a variety of substituents, leading to a diverse library of new chemical entities.
A primary and effective method for the synthesis of the this compound backbone involves the reaction of a parent hydrazide with an appropriate isocyanate. nih.gov Specifically, 2-furoylhydrazide can be treated with butyl isocyanate to yield the target compound. This reaction is typically conducted in an anhydrous solvent like acetonitrile and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the isocyanate. nih.govfinechem-mirea.ru This synthetic strategy is efficient and provides high yields of the desired N-substituted hydrazinecarboxamide. nih.gov
Further structural diversification can be achieved through various chemical transformations targeting the hydrazinecarboxamide backbone. These modifications can be broadly categorized into N-alkylation, acylation, and cyclization reactions.
N-Alkylation and N-Acylation:
The hydrogen atoms on the nitrogen atoms of the hydrazinecarboxamide backbone are amenable to substitution. N-alkylation can introduce further alkyl or arylalkyl groups, potentially influencing the compound's steric and electronic properties. Similarly, N-acylation with various acyl chlorides or anhydrides can lead to the formation of diacylhydrazine derivatives. mdpi.comresearchgate.net These reactions typically require a base to deprotonate the nitrogen atom, facilitating nucleophilic attack on the electrophile.
Cyclization Reactions:
The hydrazinecarboxamide backbone is a precursor for the synthesis of various five-membered heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. researchgate.net For instance, treatment of the N-acylhydrazinecarboxamide with a dehydrating agent can induce cyclization to form an oxadiazole ring. These heterocyclic systems are of significant interest due to their presence in a wide range of biologically active molecules.
Table of Reaction Products from Structural Diversification:
The following table summarizes the potential products resulting from the structural diversification of the this compound backbone, based on established chemical transformations of similar structures.
| Starting Material | Reagent | Reaction Type | Product Name |
| 2-Furoylhydrazide | Butyl isocyanate | Carboxamide formation | This compound |
| This compound | Benzoyl chloride | N-Acylation | N-benzoyl-N'-butyl-N'-(2-furoyl)hydrazinecarboxamide |
| This compound | Thionyl chloride | Cyclization/Dehydration | 2-(Butylamino)-5-(furan-2-yl)-1,3,4-oxadiazole |
Research Findings:
Studies on analogous N-alkyl-2-acylhydrazine-1-carboxamides have demonstrated the feasibility and utility of these synthetic modifications. For example, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were synthesized by reacting 4-(trifluoromethyl)benzohydrazide with various alkyl isocyanates. nih.gov The resulting compounds were then further modified to explore their structure-activity relationships.
Furthermore, research on 5-substituted-2-furoyl diacylhydrazide derivatives has shown that the furoyl hydrazide scaffold can be readily acylated with a range of aliphatic and aromatic acid chlorides. mdpi.comresearchgate.net These studies highlight the synthetic accessibility of diverse analogs from a common furoyl hydrazide intermediate. While direct experimental data on this compound is limited in the provided search results, the chemical principles derived from these closely related systems provide a strong foundation for predicting its reactivity and pathways for structural diversification.
Investigation of Biological Activities and Elucidation of Molecular Mechanisms for N Butyl 2 2 Furoyl Hydrazinecarboxamide
In Vitro Pharmacological Profiling and Target Identification
The initial stages of drug discovery for a compound like N-butyl-2-(2-furoyl)hydrazinecarboxamide would involve a comprehensive in vitro pharmacological profiling to identify its biological targets and understand its mechanism of action at a molecular and cellular level.
Receptor Binding Assays and Enzyme Inhibition Kinetics
Specific receptor binding assay data for this compound is not currently available. However, based on the activities of similar hydrazinecarboxamide derivatives, it is plausible that this compound could be screened against a panel of receptors and enzymes to determine its binding affinity and inhibitory potential.
Research on related compounds has shown that hydrazinecarboxamides can act as enzyme inhibitors. For example, a study on a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. nih.gov The efficacy of these compounds was found to be dependent on the length of the N-alkyl chain. nih.gov
Table 1: Inhibition of Cholinesterases by Structurally Related Hydrazinecarboxamides
| Compound | Target Enzyme | IC₅₀ (µM) |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | 27.04 |
| N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | AChE | 27.04 |
| N-Pentyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | BuChE | 58.01 |
| N-Hexyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | BuChE | 58.01 |
| N-Heptyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | BuChE | 58.01 |
Source: Krátký et al., 2020. nih.gov
Given these findings, a logical step in the investigation of this compound would be to perform enzyme inhibition kinetic studies against a panel of relevant enzymes, such as cholinesterases, kinases, or proteases, to identify potential targets.
Cellular Efficacy Studies in Defined Biological Systems (e.g., pathway modulation, cellular process inhibition)
Following target identification, cellular efficacy studies would be conducted to understand how this compound affects cellular pathways and processes. While specific studies on this compound are lacking, research on other hydrazinecarboxamide derivatives provides a framework for potential investigations.
For instance, a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives have been synthesized and evaluated for their anticancer activities. nih.gov These compounds demonstrated a dose-dependent inhibition of cancer cell growth in various cell lines, including HeLa, IMR-32, and MCF-7. nih.gov The inhibitory concentrations (IC₅₀) of some of these compounds were comparable to the standard anticancer drug, cisplatin. nih.gov Such studies on this compound would involve treating cancer cell lines with the compound and measuring its effect on cell viability, proliferation, and apoptosis.
Furthermore, given the potential for this class of compounds to have antioxidant properties, cellular assays could be employed to assess the ability of this compound to mitigate oxidative stress in cells. nih.gov
High-Throughput Screening Approaches for Activity Discovery
High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly testing large numbers of compounds for a specific biological activity. rsc.org In the case of this compound, HTS could be utilized to screen it against a vast array of biological targets to uncover novel activities.
HTS assays can be designed to measure various endpoints, such as enzyme activity, receptor binding, gene expression, or cell viability. For example, a fluorescence-based HTS assay could be developed to identify inhibitors of a particular enzyme, or a cell-based HTS assay could be used to find compounds that protect cells from a specific stressor. rsc.org While no specific HTS data for this compound has been published, its structural alerts, such as the hydrazinecarboxamide core, might prompt its inclusion in screening libraries for various therapeutic areas.
Preclinical In Vivo Efficacy Studies in Model Organisms
After establishing in vitro activity, the next crucial step would be to evaluate the efficacy of this compound in preclinical animal models of disease.
Pharmacodynamic Assessments in Animal Disease Models
Specific pharmacodynamic data for this compound in animal models is not available. However, based on the in vitro profiles of related compounds, several types of animal models could be relevant.
If in vitro studies were to reveal anti-inflammatory properties, the compound could be tested in models of inflammation, such as carrageenan-induced paw edema in rats. If anticancer activity is identified, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be appropriate to assess its ability to inhibit tumor growth. nih.gov For potential neuroprotective effects suggested by cholinesterase inhibition, models of Alzheimer's disease or other neurodegenerative conditions could be employed. nih.gov In these studies, the effect of the compound on disease-specific endpoints would be measured.
Biomarker Identification and Validation in Preclinical Settings
Biomarkers are measurable indicators of a biological state or condition and are crucial in preclinical drug development to monitor the pharmacological effects of a compound and to predict its clinical efficacy.
In preclinical studies of this compound, relevant biomarkers would be identified and validated based on its proposed mechanism of action. For example, if the compound is found to inhibit a specific kinase, the phosphorylation status of that kinase's downstream targets could be used as a pharmacodynamic biomarker in tumor tissue from xenograft models. If it demonstrates anti-inflammatory activity, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the blood or affected tissues could be measured. The identification of robust preclinical biomarkers is essential for the successful translation of a drug candidate from the laboratory to the clinic.
Mechanistic Investigations at the Molecular and Cellular Level
The elucidation of a bioactive compound's mechanism of action is a critical step in drug discovery and development. For a novel compound such as this compound, a multi-faceted approach is required to understand its effects at the molecular and cellular levels. This involves identifying the specific biochemical pathways it perturbs, confirming its direct molecular targets, and understanding the structural basis for its interactions.
Omics-Based Approaches (Transcriptomics, Proteomics) to Identify Pathway Perturbations
To gain a broad, unbiased view of the cellular response to this compound, high-throughput "omics" technologies are indispensable. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, can reveal significant changes in gene expression and protein abundance, thereby identifying the biological pathways affected by the compound.
In a typical transcriptomic study, cells would be treated with the compound, and subsequent changes in messenger RNA (mRNA) levels would be quantified using techniques like RNA-sequencing (RNA-Seq). The resulting data, a list of differentially expressed genes, is then subjected to pathway analysis. This bioinformatic analysis maps the affected genes to known signaling and metabolic pathways, suggesting which cellular processes are most significantly perturbed.
Similarly, proteomic analyses, often employing mass spectrometry-based techniques, would identify proteins whose expression levels change upon treatment. This provides a more direct assessment of the functional molecules within the cell. Pathway enrichment analysis of the differentially expressed proteins can corroborate and supplement the findings from transcriptomics. nih.gov
Illustrative Transcriptomic Data Analysis
The following table represents hypothetical data from an RNA-Seq experiment to illustrate the type of results obtained.
| Pathway Name | p-value | Genes Involved (Illustrative) |
|---|---|---|
| Apoptosis Signaling | 1.2e-08 | CASP3, BCL2, BAX, CYCS |
| NF-κB Signaling | 3.5e-06 | RELA, IKBKB, NFKBIA |
| MAPK Signaling | 7.1e-05 | MAPK1, MAPK8, JUN, FOS |
Illustrative Proteomic Data Analysis
The following table shows potential results from a proteomics experiment, highlighting key protein changes.
| Protein Name | Fold Change | Function |
|---|---|---|
| Caspase-3 | +2.8 | Apoptosis execution |
| IκBα | -2.1 | Inhibition of NF-κB |
| Cyclin B1 | -1.9 | Mitotic progression |
These omics-based approaches provide a systems-level view of the compound's effects, generating hypotheses about its mechanism of action that can be further tested with more targeted experiments.
Protein-Ligand Interaction Studies via Biophysical Techniques
Once potential protein targets are identified from omics studies or computational predictions, it is crucial to confirm direct physical binding between this compound and these proteins. A suite of biophysical techniques can be employed to characterize these interactions in detail. dntb.gov.ua
Surface Plasmon Resonance (SPR): This technique measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. researchgate.net It provides quantitative data on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity, stoichiometry (the number of ligand molecules that bind to one protein molecule), and the thermodynamic parameters (enthalpy and entropy) of the interaction. nih.gov
MicroScale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. researchgate.net It is a powerful method for quantifying binding affinity in solution with low sample consumption. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can identify which parts of a ligand are in close contact with the protein, providing structural information about the binding mode. dntb.gov.ua
Illustrative Biophysical Interaction Data
This table provides hypothetical data from various biophysical assays for the interaction of the compound with a putative target protein.
| Technique | Parameter Measured | Illustrative Value |
|---|---|---|
| Surface Plasmon Resonance (SPR) | KD (Affinity) | 5.2 µM |
| Isothermal Titration Calorimetry (ITC) | Stoichiometry (N) | 1.05 |
| MicroScale Thermophoresis (MST) | KD (Affinity) | 4.8 µM |
The consistent affinity values across different techniques would provide strong evidence for a direct and specific interaction between the compound and its target protein. nih.gov
Site-Directed Mutagenesis and Structural Biology Correlations
To pinpoint the specific amino acid residues in the target protein that are critical for binding this compound, site-directed mutagenesis is employed. This technique involves systematically replacing individual amino acids in the protein's putative binding site with others (e.g., alanine) and then re-evaluating the binding affinity using the biophysical methods described above. A significant loss of binding affinity upon mutation of a specific residue indicates its importance in the interaction.
The ultimate goal is to obtain a high-resolution three-dimensional structure of the protein-ligand complex, typically through X-ray crystallography or cryo-electron microscopy (cryo-EM). This structural information provides a definitive picture of the binding mode, revealing the precise orientation of the ligand within the binding pocket and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. The results from site-directed mutagenesis can then be correlated with the structural data to confirm the functional relevance of the observed contacts.
Illustrative Site-Directed Mutagenesis Results
The table below shows hypothetical results of binding affinity measurements after mutating key residues in the target protein's binding site.
| Protein Variant | KD (µM) | Interpretation |
|---|---|---|
| Wild-Type | 5.2 | Reference binding affinity |
| Y150A (Tyrosine to Alanine) | > 500 | Loss of a critical hydrogen bond |
| F280A (Phenylalanine to Alanine) | 150 | Disruption of a key hydrophobic interaction |
This combination of mutagenesis and structural biology provides a detailed and validated model of how this compound recognizes and interacts with its molecular target, offering a solid foundation for understanding its biological activity and for any future efforts in structure-based drug design.
Structure Activity Relationship Sar Studies and Rational Design Principles Applied to N Butyl 2 2 Furoyl Hydrazinecarboxamide Analogues
Correlation of Structural Motifs with Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific parts of a molecule contribute to its biological effects. mdpi.com For the N-butyl-2-(2-furoyl)hydrazinecarboxamide series, SAR analyses have focused on modifications of the N-alkyl chain, the furoyl ring, and the hydrazinecarboxamide linker.
The N-alkyl group plays a significant role in modulating the biological potency. In related series, such as N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the length of the alkyl chain has been shown to be a critical determinant of activity. nih.gov For instance, in studies of similar compounds as cholinesterase inhibitors, an N-n-alkyl chain from butyl to nonyl was found to be essential for enhanced butyrylcholinesterase (BuChE) inhibition, with an optimal length of five to seven carbons. nih.gov Specifically, the N-butyl derivative demonstrated a certain level of activity, which could often be improved with slightly longer chains like pentyl or hexyl, before a decrease in potency was observed with much longer chains. nih.gov This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate an alkyl chain of a specific length for optimal interaction. drugdesign.org
The furoyl moiety is another key structural motif. The furan (B31954) ring, with its oxygen heteroatom, can participate in hydrogen bonding and other polar interactions within a receptor's active site. The position and nature of substituents on the furan ring can dramatically alter the compound's activity and selectivity. For example, the replacement of a furan ring with other heterocyclic or aromatic systems can lead to significant changes in biological effect, as seen in studies of YC-1 analogues where modifications to the furyl ring were extensively explored. nih.gov
The hydrazinecarboxamide linker (–CO–NH–NH–CO–) is a crucial pharmacophore that provides a rigid backbone and potential hydrogen bond donor and acceptor sites. researchgate.net This linker orients the N-butyl group and the furoyl ring in a specific spatial arrangement, which is critical for binding to target proteins. The integrity of this linker is often essential for activity, as it is involved in key interactions with amino acid residues in the active site of target enzymes or receptors. researchgate.net
The following table summarizes the general SAR findings for analogues related to this compound, based on studies of similar compound series.
| Molecular Fragment | Modification | General Impact on Potency |
| N-Alkyl Chain | Shortening (e.g., methyl, ethyl) | Often leads to decreased potency. |
| Lengthening (e.g., pentyl to heptyl) | Can increase potency up to an optimal length. nih.gov | |
| Branching (e.g., isobutyl) | May decrease potency due to steric hindrance. drugdesign.org | |
| Furoyl Ring | Substitution on the ring | Can modulate electronic properties and binding interactions. |
| Replacement with other heterocycles | Can alter selectivity and potency. nih.gov | |
| Hydrazinecarboxamide Linker | Isosteric replacement | Often results in loss of activity, highlighting its importance as a pharmacophore. researchgate.net |
Pharmacophore Model Development and Validation
A pharmacophore model represents the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. nih.gov For this compound analogues, a typical pharmacophore model would be developed based on a set of active compounds. nih.gov The key features would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the furoyl group.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group.
Hydrogen Bond Donors: The two N-H groups of the hydrazine (B178648) linker. researchgate.net
A Hydrophobic/Aliphatic Region: The N-butyl group. researchgate.net
An Aromatic/Heterocyclic Feature: The furan ring.
The development process involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. nih.gov Computer programs are used to generate hypotheses about these features and their spatial relationships. nih.gov
Validation of the pharmacophore model is a critical step to ensure its predictive power. nih.gov This is typically done using several methods:
Cost Analysis: Comparing the generated model's cost to the cost of a null hypothesis (representing no correlation) and a fixed cost (representing an ideal correlation). nih.gov
Test Set Prediction: Using the pharmacophore model to predict the activity of a set of compounds that were not used in its development. A good model will accurately classify active and inactive compounds in the test set. nih.gov
Fischer's Randomization Test: Generating multiple models from scrambled data to ensure that the original model's correlation is not due to chance. nih.gov
A validated pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel, structurally diverse molecules with the potential for similar biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For this compound analogues, a QSAR model would be developed to predict the efficacy of new, unsynthesized derivatives. jppres.com
The process involves several steps:
Data Set Preparation: A series of furoyl hydrazinecarboxamide analogues with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled. researchgate.net
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be classified as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity.
3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., LogP). nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a selection of descriptors with the biological activity. jocpr.com For example, a hypothetical QSAR equation might look like:
pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) - c₃(Molecular Volume)
Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model development). nih.gov
A statistically robust QSAR model can provide valuable insights into the structural requirements for activity. For instance, a positive coefficient for a descriptor like LogP would suggest that increasing hydrophobicity is beneficial for potency, while a negative coefficient for a steric descriptor would indicate that bulky substituents are detrimental. nih.gov These models are powerful tools for prioritizing the synthesis of new analogues with potentially improved efficacy.
The table below shows examples of descriptor classes and their relevance in QSAR studies of compounds similar to this compound.
| Descriptor Class | Example Descriptors | Potential Relevance to Activity |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic and polar interactions with the target. nih.gov |
| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit in the binding site. jppres.com |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and hydrophobic interactions with the target. jppres.com |
| Topological | Connectivity Indices | Describes the branching and arrangement of atoms in the molecule. |
Rational Design Strategies for Enhanced Efficacy and Mechanistic Insights
The knowledge gained from SAR, pharmacophore modeling, and QSAR studies provides a solid foundation for the rational design of new analogues with enhanced efficacy and for gaining deeper mechanistic insights. mdpi.com
Strategies for Enhanced Efficacy:
Scaffold Hopping: Replacing the furoyl ring with other bioisosteric heterocycles (e.g., thiophene, pyrrole, thiazole) to explore new interactions with the target and potentially improve properties like metabolic stability or selectivity. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to visualize how this compound and its analogues bind. nih.gov This allows for the precise design of new derivatives that make additional favorable interactions with the active site, such as forming a new hydrogen bond or better occupying a hydrophobic pocket. nih.gov
Fragment-Based Growth: Attaching small chemical fragments to specific positions on the parent molecule to probe for new interactions. For example, adding substituents to the furan ring based on the predictions from QSAR models.
Gaining Mechanistic Insights:
By systematically altering the structure and observing the corresponding changes in activity, researchers can infer the nature of the binding interactions. For example, if replacing a hydrogen bond donor with a non-donating group abolishes activity, it strongly suggests that this hydrogen bond is crucial for the mechanism of action. scienceopen.com
Designed probes, such as photoaffinity labels or fluorescently tagged analogues, can be synthesized based on SAR data to covalently label or visualize the biological target, providing direct evidence of the binding site and mechanism.
The iterative cycle of design, synthesis, biological testing, and computational modeling is a powerful paradigm in modern drug discovery, enabling the development of more potent and selective therapeutic agents. rug.nl
Computational Chemistry and Molecular Modeling Studies of N Butyl 2 2 Furoyl Hydrazinecarboxamide
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.
Despite a thorough search, no molecular docking studies specifically investigating the binding of N-butyl-2-(2-furoyl)hydrazinecarboxamide to any biological target have been published. Such a study would typically report the binding energies and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand and its target receptor upon binding. This technique helps in assessing the stability of the ligand-receptor complex and understanding the dynamic nature of their interactions.
No published literature detailing molecular dynamics simulations for this compound was identified. A typical study would present data on root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and an analysis of the interaction energies over the simulation period.
Quantum Chemical Calculations (e.g., DFT, NBO) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. Natural Bond Orbital (NBO) analysis is often used in conjunction with DFT to understand charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties.
A search for quantum chemical calculations performed on this compound yielded no specific results. If such studies were available, they would likely include data on optimized molecular geometry, HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and NBO analysis results detailing charge transfers and orbital interactions.
In Silico Prediction of Preclinical Pharmacokinetic Profiles (Absorption, Distribution, Metabolism, Excretion)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are computational tools used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before it undergoes expensive experimental testing.
No specific in silico ADME studies for this compound are available in the public domain. A predictive study of this nature would typically generate a table of values for properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Cheminformatics Approaches for Compound Library Analysis and Virtual Screening
Cheminformatics involves the use of computational methods to analyze large sets of chemical data. In drug discovery, it is used for tasks such as virtual screening of compound libraries to identify potential hits, analyzing structure-activity relationships (SAR), and assessing the diversity of chemical libraries.
There is no evidence of this compound being included in any published cheminformatics analysis or virtual screening campaign. Such a study would typically involve the screening of a large database of compounds against a specific target, with the results being used to identify promising candidates for further investigation.
Future Perspectives and Emerging Research Avenues for N Butyl 2 2 Furoyl Hydrazinecarboxamide
Development of Advanced Synthetic Methodologies and High-Throughput Synthesis
The future synthesis of N-butyl-2-(2-furoyl)hydrazinecarboxamide and its analogues is expected to move beyond traditional batch reactions towards more efficient and scalable methods. Advanced methodologies such as one-pot synthesis, flow chemistry, and microwave-assisted reactions offer significant advantages in terms of reaction time, yield, and purity. A one-pot approach, for instance, could streamline the multi-step process typically used for creating 4-substituted semicarbazides, which are structurally related to the target compound. rsc.org The development of such protocols would be crucial for generating diverse libraries of related compounds under parallel synthesis conditions. rsc.org
High-throughput synthesis (HTS) platforms, integrated with automated purification, will be instrumental in rapidly producing a wide array of derivatives. By systematically varying the alkyl chain (in place of the n-butyl group) and modifying the furoyl ring, researchers can generate a large library of analogues. This approach is essential for comprehensive structure-activity relationship (SAR) studies, enabling the efficient identification of molecules with optimized properties.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Principle | Potential Advantages for Synthesis | Key Challenges |
| One-Pot Synthesis | Multiple reaction steps are conducted in a single reactor without isolating intermediates. rsc.org | Reduced solvent waste, shorter synthesis time, and potentially higher overall yields. | Requires compatible reaction conditions for all steps. |
| Flow Chemistry | Reagents are pumped through a reactor where they mix and react continuously. | Precise control over reaction parameters (temperature, pressure), enhanced safety, and easy scalability. | Initial setup costs can be high; potential for clogging. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. | Drastically reduced reaction times (minutes vs. hours), improved yields, and higher product purity. | Scalability can be limited compared to flow chemistry. |
| High-Throughput Parallel Synthesis | Automation is used to perform many reactions simultaneously in a microplate format. researchgate.net | Rapid generation of large compound libraries for screening and SAR studies. researchgate.net | Requires specialized robotic equipment and robust purification methods. |
Exploration of Novel Therapeutic Applications and Target Discovery (Mechanistic Focus)
The hydrazinecarboxamide scaffold is recognized for a range of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Future research on this compound will likely focus on exploring these areas through a mechanistic lens to discover novel therapeutic applications. The primary goal is to move beyond preliminary screening and identify the specific molecular targets and pathways modulated by the compound.
Initial investigations could focus on its potential as an enzyme inhibitor, a common mechanism for this class of compounds. ontosight.ai For example, its activity could be tested against bacterial enzymes essential for survival, or against kinases and proteases involved in inflammatory cascades and cancer progression. The hydrazide-hydrazone motif, which is structurally related, has been investigated for a wide spectrum of biological activities, including antimicrobial and antitumor effects. mdpi.comnih.gov Elucidating the precise mechanism of action is critical for validating its therapeutic potential and guiding further optimization.
Table 2: Potential Therapeutic Areas and Mechanistic Research Focus
| Potential Therapeutic Area | Mechanistic Focus for Target Discovery | Example Research Question |
| Antimicrobial | Inhibition of essential microbial enzymes (e.g., DNA gyrase, metabolic enzymes). | Does the compound inhibit key enzymes in bacterial cell wall synthesis? |
| Anti-inflammatory | Modulation of inflammatory pathways (e.g., COX enzymes, cytokine signaling). ontosight.ai | Does the compound selectively inhibit COX-2 over COX-1? |
| Anticancer | Inhibition of cell cycle proteins, kinases, or induction of apoptosis. ontosight.ai | Does the compound interfere with specific signaling pathways (e.g., MAPK, PI3K) in cancer cells? |
| Neurological Disorders | Modulation of neurotransmitter receptors or enzymes involved in neuro-inflammation. | Can the compound cross the blood-brain barrier and interact with targets like monoamine oxidase? |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of drug candidates like this compound. researchgate.netmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and generate new molecular structures with enhanced efficacy and safety profiles. researchgate.netmdpi.com
ML algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training these models on a library of synthesized analogues and their corresponding biological activities, researchers can predict the potency of virtual compounds and prioritize the most promising candidates for synthesis, thereby saving significant time and resources. nih.gov Furthermore, generative AI models, such as Generative Adversarial Networks (GANs), can be used for de novo drug design, creating entirely new molecules that retain the core furoyl-hydrazinecarboxamide scaffold but are optimized for binding to a specific biological target. mdpi.comnih.gov
Table 3: Application of AI/ML in the Research Pipeline
| AI/ML Application | Description | Potential Impact on Development |
| High-Throughput Virtual Screening | Using ML models to rapidly screen large virtual libraries of compounds against a biological target. researchgate.netnih.gov | Dramatically accelerates the hit-identification process. |
| Predictive ADMET Modeling | AI algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds. nih.gov | Allows for early-stage deselection of candidates with poor pharmacokinetic or toxicity profiles. |
| De Novo Drug Design | Generative models create novel molecular structures optimized for specific properties (e.g., high potency, low toxicity). nih.govharvard.edu | Facilitates the discovery of novel and patentable chemical entities with superior characteristics. |
| Target Identification | AI can analyze biological data (genomics, proteomics) to identify and validate new potential drug targets for the compound class. mdpi.com | Expands the potential therapeutic applications of the core scaffold. |
Development of Prodrug Strategies and Advanced Delivery Systems (Chemical Design Focus)
Even a highly potent compound can fail if it has poor physicochemical properties, such as low solubility or rapid metabolism, which hinder its ability to reach the target site in the body. nih.gov Future research will likely involve the chemical design of prodrugs and the formulation of advanced delivery systems to overcome these limitations for this compound.
A prodrug strategy involves chemically modifying the molecule into an inactive form that, after administration, converts back to the active parent drug at or near the target site. nih.gov For this compound, the hydrazinecarboxamide moiety or the terminal butyl group could be masked with a promoiety (e.g., an ester or a phosphate (B84403) group) to enhance water solubility or improve membrane permeability. This approach can effectively address pharmacokinetic challenges without fundamentally altering the core structure of the active compound. nih.gov
Concurrently, the development of advanced drug delivery systems offers another avenue for optimization. Encapsulating the compound in nanoparticle-based carriers or smart hydrogels could provide targeted delivery and controlled release. qub.ac.ukmdpi.com For example, pH-responsive hydrogels could be designed to release the drug specifically in the acidic microenvironment of a tumor or an inflamed tissue, thereby increasing local concentration and minimizing systemic exposure. mdpi.com
Table 4: Delivery Challenges and Potential Chemical Design Solutions
| Challenge | Prodrug Strategy (Chemical Design) | Advanced Delivery System (Formulation Design) |
| Poor Aqueous Solubility | Attach a hydrophilic promoiety (e.g., phosphate, amino acid) to the molecule. | Formulate as a nanosuspension or encapsulate in hydrophilic nanoparticles. qub.ac.uk |
| Rapid Metabolism | Modify the metabolically labile site with a group that sterically hinders enzymatic degradation. | Encapsulate the drug in a protective carrier like a liposome (B1194612) to shield it from metabolic enzymes. |
| Poor Membrane Permeability | Attach a lipophilic promoiety to temporarily increase lipid solubility for better cell entry. | Use of penetration-enhancing carriers or formulation into mucoadhesive films for localized delivery. qub.ac.uk |
| Lack of Target Specificity | Design a prodrug that is selectively activated by an enzyme overexpressed at the target site (e.g., in cancer cells). | Conjugate drug-loaded nanoparticles with ligands (e.g., antibodies) that bind to receptors on target cells. nih.gov |
Q & A
Q. What are the standard synthetic routes for N-butyl-2-(2-furoyl)hydrazinecarboxamide?
Methodological Answer: The compound is typically synthesized via a two-step process:
- Step 1: React 2-furoyl chloride with a hydrazine derivative (e.g., N-butylhydrazine) under reflux conditions (120°C for 18 hours) in an inert solvent (e.g., 1,4-dioxane) .
- Step 2: Purify the product by recrystallization using chloroform/methanol mixtures . Key Parameters Table:
| Reagent | Solvent | Temperature | Time | Yield Optimization Tips |
|---|---|---|---|---|
| 2-Furoyl chloride | 1,4-Dioxane | 120°C | 18 h | Use stoichiometric excess of amine derivative |
| N-Butylhydrazine | - | Reflux | - | Ensure anhydrous conditions |
Q. Which spectroscopic and structural elucidation techniques are essential for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the furoyl, hydrazine, and butyl moieties (e.g., δ 7.6–8.1 ppm for furan protons) .
- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1670 cm⁻¹ and N–H bends at 3300–3400 cm⁻¹ .
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between furan and hydrazine groups) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Waste Management: Segregate and store waste in labeled containers; collaborate with certified biohazard disposal firms .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .
- Decomposition Risks: Monitor for exothermic reactions during synthesis; avoid prolonged storage to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Catalytic Additives: Introduce bases (e.g., triethylamine) to neutralize HCl byproducts from 2-furoyl chloride reactions .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time while maintaining yield . Optimization Table:
| Variable Tested | Impact on Yield | Purity Considerations |
|---|---|---|
| Solvent polarity | ↑ in DMF | Monitor for solvent residues |
| Catalyst (Et₃N) | ↑ 15–20% | Check for amine contamination |
| Microwave irradiation | ↓ Time by 50% | Assess thermal degradation risks |
Q. How can structural ambiguities in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to correlate proton-carbon couplings and resolve overlapping signals .
- Computational Modeling: Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA) .
- Single-Crystal X-ray Diffraction: Resolve tautomeric forms or conformational isomerism definitively .
Q. What experimental designs are suitable for evaluating sodium channel blocking activity?
Methodological Answer:
- In Vitro Electrophysiology: Use patch-clamp assays on HEK293 cells expressing human Naᵥ1.7 channels .
- Comparative Studies: Benchmark against known blockers (e.g., indoxacarb) to assess IC₅₀ values .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to determine potency and efficacy .
Q. How can HPLC methods be tailored for quantifying trace impurities in the compound?
Methodological Answer:
- Derivatization: Use fluorogenic reagents (e.g., 3-(2-furoyl)quinoline-2-carbaldehyde) to enhance detection limits for primary amine byproducts .
- Column Selection: Employ C18 reverse-phase columns with 5 µm particle size for optimal resolution .
- Mobile Phase: Gradient elution with 0.1% TFA in acetonitrile/water (90:10 to 50:50 over 20 min) .
Q. What strategies address contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare studies for variability in assay conditions (e.g., cell lines, incubation times) .
- SAR Studies: Modify the butyl or furoyl substituents to isolate structure-activity relationships .
- In Silico Docking: Use AutoDock Vina to predict binding affinities to target proteins and validate discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
